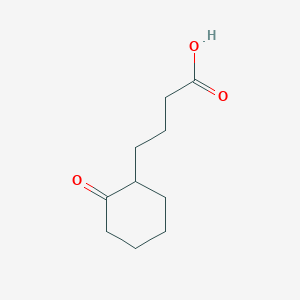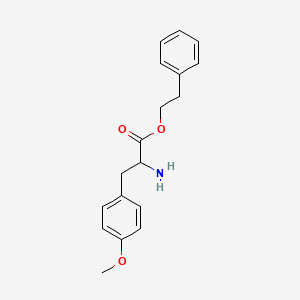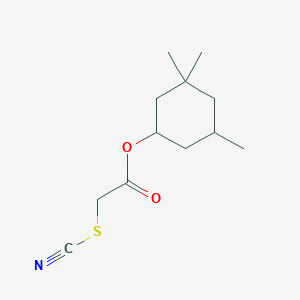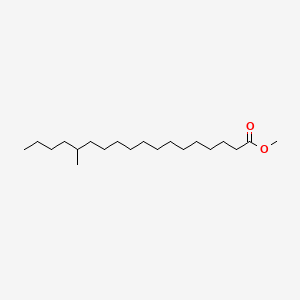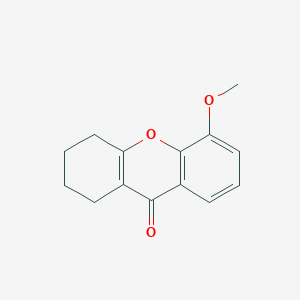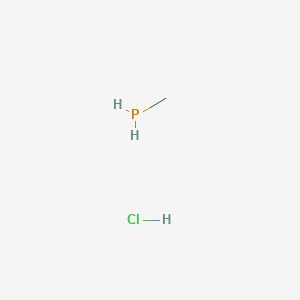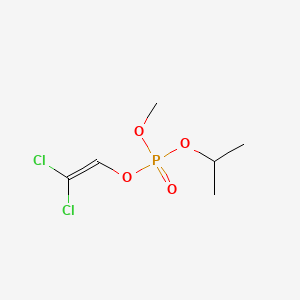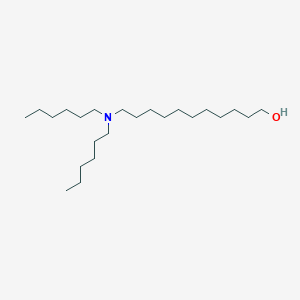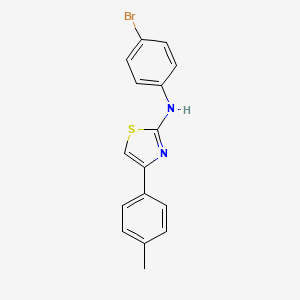
n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methylphenyl group attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For this compound, the synthesis can be achieved by reacting 4-bromoacetophenone with thiourea and 4-methylbenzaldehyde under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to interact with various molecular targets. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The bromophenyl and methylphenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- n-(4-Bromophenyl)-4-phenyl-1,3-thiazol-2-amine
- n-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- n-(4-Methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
Comparison:
- n-(4-Bromophenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the methyl group on the phenyl ring, which may affect its reactivity and binding properties.
- n-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: Contains a chlorine atom instead of bromine, which can influence its chemical reactivity and biological activity.
- n-(4-Methylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: Lacks the bromine atom, which may reduce its potential for nucleophilic substitution reactions.
The unique combination of the bromophenyl and methylphenyl groups in n-(4-Bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
5561-93-3 |
|---|---|
Fórmula molecular |
C16H13BrN2S |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13BrN2S/c1-11-2-4-12(5-3-11)15-10-20-16(19-15)18-14-8-6-13(17)7-9-14/h2-10H,1H3,(H,18,19) |
Clave InChI |
DPZRQYIHCLYIGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


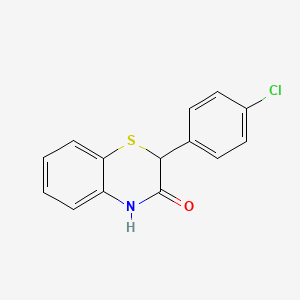
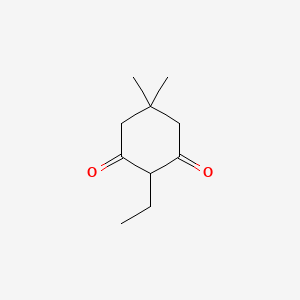
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)
